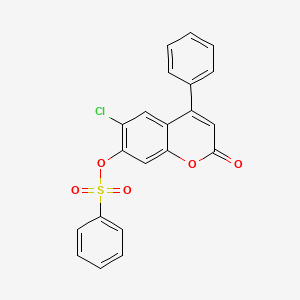![molecular formula C22H13Cl4NO3 B5215361 4,5,6,7-tetrachloro-2-[(4-methoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5215361.png)
4,5,6,7-tetrachloro-2-[(4-methoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-tetrachloro-2-[(4-methoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is commonly referred to as TCID, and it has been shown to exhibit a wide range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of TCID is complex and not yet fully understood. However, it is believed that TCID exerts its effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. Additionally, TCID has been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its anti-cancer activity.
Biochemical and Physiological Effects:
TCID has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, TCID has been shown to exhibit anti-bacterial and anti-viral activity. Additionally, TCID has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of TCID is its high purity and high yield, making it a useful tool for scientific research. Additionally, TCID has been extensively studied and its potential applications in scientific research are well established. However, one limitation of TCID is its complex synthesis method, which may make it difficult to produce on a large scale.
Future Directions
There are several potential future directions for the study of TCID. One area of research could focus on the development of new synthesis methods that are more efficient and scalable. Additionally, further studies could be conducted to better understand the mechanism of action of TCID and its potential applications in the treatment of various diseases. Finally, the development of new derivatives of TCID could lead to the discovery of even more potent and effective compounds for scientific research.
Synthesis Methods
The synthesis of TCID involves several steps, including the condensation of 4-methoxyaniline and 2,3,4,5-tetrachlorobenzaldehyde to form the intermediate 4,5,6,7-tetrachloro-2-(4-methoxyphenyl)amino-1-indanone. This intermediate is then reacted with phenylacetic acid in the presence of acetic anhydride to form TCID. The synthesis of TCID has been optimized to yield high purity and high yield, making it a useful tool for scientific research.
Scientific Research Applications
TCID has been shown to exhibit a wide range of potential applications in scientific research. One of the most promising applications of TCID is in the field of cancer research. TCID has been shown to exhibit potent anti-cancer activity, inhibiting the growth and proliferation of cancer cells. Additionally, TCID has been shown to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of a wide range of diseases.
properties
IUPAC Name |
4,5,6,7-tetrachloro-2-(4-methoxyanilino)-2-phenylindene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl4NO3/c1-30-13-9-7-12(8-10-13)27-22(11-5-3-2-4-6-11)20(28)14-15(21(22)29)17(24)19(26)18(25)16(14)23/h2-10,27H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTSLCZVBRGYHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2(C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrachloro-2-(4-methoxyanilino)-2-phenylindene-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5215284.png)

![5-{[3-(anilinosulfonyl)phenyl]sulfonyl}-2-chloro-N-phenylbenzenesulfonamide](/img/structure/B5215302.png)


![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(3-nitrophenyl)ethanone hydrobromide](/img/structure/B5215316.png)

![4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5215337.png)
![N-(2,5-dimethylphenyl)-6-(4-morpholinyl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5215339.png)
![4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine](/img/structure/B5215345.png)

![N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5215354.png)

![3-{[(4-iodophenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5215368.png)